9-n-Hexylfluorene

Dye-sensitized solar cells Organic sensitizers D–π–A dyes

9-n-Hexylfluorene (CAS 2470-83-9, C19H22, MW 250.38 g/mol) is a mono-alkyl-substituted fluorene derivative bearing a single n-hexyl chain at the C9 position. It serves as a monomeric precursor for π-conjugated polymers and as a π-spacer building block in donor–π–acceptor (D–π–A) organic sensitizers.

Molecular Formula C19H22
Molecular Weight 250.4 g/mol
Cat. No. B8626733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-n-Hexylfluorene
Molecular FormulaC19H22
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESCCCCCCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H22/c1-2-3-4-5-10-15-16-11-6-8-13-18(16)19-14-9-7-12-17(15)19/h6-9,11-15H,2-5,10H2,1H3
InChIKeyLZHSIVAEFPMRNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-n-Hexylfluorene for Organic Electronics and Dye-Sensitized Solar Cells – Procurement-Relevant Properties and Comparator Differentiation


9-n-Hexylfluorene (CAS 2470-83-9, C19H22, MW 250.38 g/mol) is a mono-alkyl-substituted fluorene derivative bearing a single n-hexyl chain at the C9 position [1]. It serves as a monomeric precursor for π-conjugated polymers and as a π-spacer building block in donor–π–acceptor (D–π–A) organic sensitizers [2]. Unlike its 9,9-dialkyl analogs, the mono-substitution pattern preserves a reactive C9 C–H site, enabling further functionalization or electrochemical polymerization directly from the monomer [3]. Its physical properties include a density of 1.054 g/cm³, a boiling point of 165 °C at 3 Torr, and a calculated XLogP3-AA of 6.6 .

Why 9-n-Hexylfluorene Cannot Be Replaced by Shorter-, Longer-, or Aryl-Substituted Fluorenes – Key Differentiation Drivers


Substituting 9-n-hexylfluorene with a shorter-chain (e.g., 9-n-butylfluorene), a longer-chain (e.g., 9-n-octylfluorene), or an aryl-substituted analog (e.g., 9-phenylfluorene) is not a benign swap. The n-hexyl chain length directly governs intermolecular π–π stacking distances, film morphology, and solubility–processability trade-offs in both small-molecule and polymer systems [1]. In D–π–A sensitizers, replacing the n-hexyl group with a phenyl ring at the fluorene C9 position introduces detrimental π–π aggregation that collapses short-circuit current density; conversely, the n-hexyl group effectively suppresses aggregation and preserves photovoltaic efficiency [2]. When the fluorene monomer is electrochemically polymerized, the resulting poly(9-hexylfluorene) exhibits reversible redox behavior and a conductivity 10-fold higher than its poly(1-hexylindene) analog, demonstrating that even the aromatic core cannot be casually exchanged [1].

9-n-Hexylfluorene: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


DSSC Photovoltaic Efficiency: n-Hexyl vs. Phenyl vs. Hydrogen C9‑Substitution on the Fluorene π‑Spacer

In a systematic study of fluorene-derived π-spacers for metal-free D–π–A sensitizers, the dye bearing an n-hexyl group at the fluorene C9 position (F3) delivered a power conversion efficiency (η) of 5.15% (Jsc = 9.69 mA cm⁻², Voc = 0.77 V, ff = 0.70). The phenyl-substituted analog (F2) induced severe π–π aggregation that depressed short-circuit current density; the hydrogen-substituted analog (F1) also underperformed. The n-hexyl group was explicitly identified as the structural feature that avoids aggregation and enables superior photovoltaic output [1]. Quantitative efficiency values for F1 and F2 were not numerically disclosed in the available abstract and highlight sections; the evidence for their underperformance rests on the authors’ explicit qualitative comparison and mechanistic explanation within the same study [1].

Dye-sensitized solar cells Organic sensitizers D–π–A dyes

Electrochemical Redox Reversibility of the Derived Polymer: Poly(9-hexylfluorene) vs. Poly(1-hexylindene)

When 9-hexylfluorene is electrochemically oxidized to form poly(9-hexylfluorene) (PHF), the resulting polymer undergoes a fully reversible oxidation reaction in acetonitrile. Under identical conditions, poly(1-hexylindene) (PHI)—derived from the structurally related 1-hexylindene monomer—exhibits irreversible electrochemical oxidation [1]. This difference in redox stability is intrinsic to the fluorene vs. indene backbone and has direct consequences for applications requiring repeated charge–discharge cycling, such as electrochromic devices or supercapacitor electrodes.

Conducting polymers Electropolymerization Cyclic voltammetry

Electrical Conductivity of SO₃-Doped Polymer Films: Poly(9-hexylfluorene) vs. Poly(1-hexylindene)

After doping with SO₃, the electrical conductivity of poly(9-hexylfluorene) (PHF) is 10⁻⁵ S cm⁻¹, compared with 10⁻⁶ S cm⁻¹ for the indene-based analog poly(1-hexylindene) (PHI) [1]. This 10-fold difference, measured at room temperature under the same doping protocol, demonstrates that the fluorene backbone confers intrinsically superior charge transport relative to the indene backbone when the same n-hexyl substituent is present.

Conducting polymers Doping Organic electronics

Physicochemical Property Differentiation by Alkyl Chain Length: n-Hexyl vs. n-Butyl Substitution

Extending the C9 alkyl chain from n-butyl to n-hexyl produces measurable changes in density, lipophilicity, and boiling point that influence purification, formulation, and phase-partitioning behavior. 9-n-Hexylfluorene has a density of 1.054 g/cm³ and a computed XLogP3-AA of 6.6 , compared with 9-n-butylfluorene which has a density of 1.015 g/cm³ and a computed logP of 4.989 . The +0.039 g/cm³ density increase and +1.6 logP unit shift reflect the additional two methylene units and directly affect solvent selection for column chromatography, liquid–liquid extraction, and thin-film processing.

Lipophilicity Solubility parameters Chromatographic retention

Photophysical Balance in Star-Shaped Oligofluorene Truxenes: n-Hexyl vs. n-Butyl vs. n-Octyl Side Chains

In a series of star-shaped oligofluorene truxene macromolecules differing only in alkyl chain length (butyl, hexyl, octyl, 2-ethylhexyl), the n-hexyl-substituted derivative (C6) provides a distinct balance of thermal and photophysical properties: a glass transition temperature (Tg) of 55.8 °C, a film photoluminescence quantum yield (φf) of 0.62, an aggregate radius (Ra) of 0.20 nm, and an amplified spontaneous emission threshold (Eth) of 1.64–3.00 µJ cm⁻² [1]. By contrast, the n-butyl analog (C4) shows a higher Tg of 104.1 °C but a lower φf of 0.54 and a larger Ra of 0.32 nm, while the n-octyl analog (C8) shows a lower Tg of 19.8 °C, a higher φf of 0.85, and a Ra of 0.28 nm [1]. The hexyl derivative thus avoids the low thermal stability of C8 and the lower emission efficiency and larger aggregation tendency of C4.

Organic semiconductor lasers Amplified spontaneous emission Star-shaped macromolecules

Procurement-Driven Application Scenarios for 9-n-Hexylfluorene Based on Verified Differentiated Performance


D–π–A Organic Sensitizer Development for Dye-Sensitized Solar Cells

When designing metal-free organic sensitizers for DSSCs, the n-hexyl-substituted fluorene π-spacer (as in sensitizer F3) provides a verified power conversion efficiency of 5.15%, with the n-hexyl chain preventing the π–π aggregation that cripples phenyl-substituted analogs [1]. Researchers optimizing fluorene-based sensitizers should select 9-n-hexylfluorene as the π-bridge building block when the synthetic route requires a mono-functionalized C9 position for further derivatization at the 2- and 7-positions [1].

Electrochemical Polymerization to Soluble, Redox-Reversible Conducting Polymers

Electropolymerization of 9-n-hexylfluorene yields poly(9-hexylfluorene) (PHF), a fusible, organic-solvent-soluble π-conjugated polymer with reversible oxidation behavior and a SO₃-doped conductivity of 10⁻⁵ S cm⁻¹ [2]. This 10-fold conductivity advantage over the indene analog PHI makes PHF the preferred candidate for solution-processed electrochromic layers, electrochemical sensors, and hole-transport materials [2].

Star-Shaped Oligofluorene Gain Media for Organic Semiconductor Lasers

In star-shaped oligofluorene truxene architectures, the n-hexyl side chain delivers a glass transition temperature of 55.8 °C—well above ambient operating temperatures—combined with the smallest aggregate radius (Ra = 0.20 nm) among butyl, hexyl, and octyl variants [3]. This minimizes concentration quenching in thin-film OSL gain media while maintaining the processability required for spin-coated distributed feedback (DFB) laser cavities [3].

Monomer Building Block for Copolymer Libraries with Tunable Solubility and Optoelectronic Properties

The mono-n-hexyl substitution pattern retains a reactive C9 C–H bond, distinguishing 9-n-hexylfluorene from its 9,9-di-n-hexyl analog and enabling post-functionalization or direct incorporation as a comonomer in Ni(0)-mediated or Pd-catalyzed cross-coupling polymerizations [2][3]. Its XLogP3-AA of 6.6 and density of 1.054 g/cm³ provide predictable solubility parameters for copolymer design, allowing rational tuning of film morphology and phase behavior .

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